L-Arginyl-L-phenylalanine Acetate Salt
Overview
Description
L-Arginyl-L-phenylalanine Acetate Salt: is a compound used primarily in proteomics research. It is a dipeptide consisting of the amino acids arginine and phenylalanine, combined with an acetate salt. The molecular formula of this compound is C15H23N5O3 • C2H4O2 , and it has a molecular weight of 381.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-phenylalanine Acetate Salt typically involves the coupling of L-arginine and L-phenylalanine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) , along with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids under controlled conditions, ensuring high purity and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
L-Arginyl-L-phenylalanine Acetate Salt can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide (NO) and citrulline.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the compound.
Substitution: The acetate group can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Substitution reactions may involve reagents like sodium acetate (NaOAc) or other acetate salts.
Major Products Formed
Oxidation: Nitric oxide (NO) and citrulline.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the anion used.
Scientific Research Applications
L-Arginyl-L-phenylalanine Acetate Salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for peptide analysis.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including its role in nitric oxide production.
Industry: Utilized in the development of peptide-based drugs and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Arginyl-L-phenylalanine Acetate Salt involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: The arginine residue is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule.
Protein Interactions: The phenylalanine residue can interact with hydrophobic pockets in proteins, influencing protein folding and function.
Comparison with Similar Compounds
L-Arginyl-L-phenylalanine Acetate Salt can be compared with other similar dipeptides:
L-Arginyl-L-alanine: Similar in structure but lacks the aromatic ring of phenylalanine.
L-Arginyl-L-tyrosine: Contains a hydroxyl group on the aromatic ring, making it more hydrophilic.
L-Arginyl-L-tryptophan: Contains an indole ring, providing different electronic properties.
These comparisons highlight the unique properties of this compound, such as its specific interactions with proteins and its role in nitric oxide production.
Properties
IUPAC Name |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCGKDWKVVHIHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000346 | |
Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79220-29-4 | |
Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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